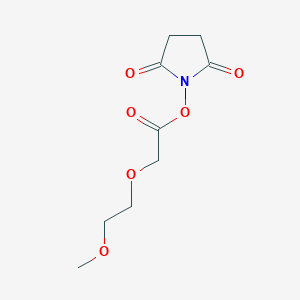
M-Peg-nhs ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Peg-nhs ester, also known as methoxypolyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and surface modification. It is a polyethylene glycol (PEG) derivative functionalized with an N-hydroxysuccinimide (NHS) ester group. This compound is known for its ability to react with primary amines, forming stable amide bonds, making it a valuable tool in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
M-Peg-nhs ester is typically synthesized by reacting methoxypolyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
M-Peg-nhs ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group is highly reactive towards amines, forming stable amide bonds. This reaction is typically carried out in neutral to slightly basic aqueous buffers (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Conditions: The reaction is usually performed in aqueous buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at room temperature
Major Products
The primary product of the reaction between this compound and a primary amine is a PEGylated molecule with an amide bond. This modification enhances the solubility, stability, and biocompatibility of the target molecule .
Wissenschaftliche Forschungsanwendungen
M-Peg-nhs ester has a wide range of applications in scientific research, including:
Chemistry: Used for surface modification of nanoparticles and quantum dots to improve their solubility and stability.
Biology: Employed in the PEGylation of proteins and peptides to enhance their pharmacokinetic properties, reduce immunogenicity, and increase solubility
Medicine: Utilized in drug delivery systems to improve the bioavailability and half-life of therapeutic agents
Industry: Applied in the development of functional coatings and materials with improved properties.
Wirkmechanismus
The mechanism of action of M-Peg-nhs ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide as a byproduct . The PEGylation process enhances the solubility, stability, and biocompatibility of the modified molecule, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-PEG-NHS Ester: Similar to M-Peg-nhs ester but with a methyl group instead of a methoxy group.
M-PEG24-NHS Ester: A PEG-based linker used in the development of PROTACs (proteolysis-targeting chimeras) for selective protein degradation.
M-PEG8-NHS Ester: Another PEG linker with a shorter chain length, used for labeling primary amines in proteins and other molecules.
Uniqueness
This compound is unique due to its specific chain length and functionalization, which provide optimal solubility and reactivity for various bioconjugation applications. Its ability to form stable amide bonds with primary amines makes it a versatile tool in modifying biomolecules and materials .
Eigenschaften
Molekularformel |
C9H13NO6 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)acetate |
InChI |
InChI=1S/C9H13NO6/c1-14-4-5-15-6-9(13)16-10-7(11)2-3-8(10)12/h2-6H2,1H3 |
InChI-Schlüssel |
STWRLXINMYHWNT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(=O)ON1C(=O)CCC1=O |
Verwandte CAS-Nummern |
92451-01-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


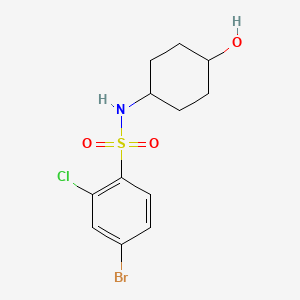
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

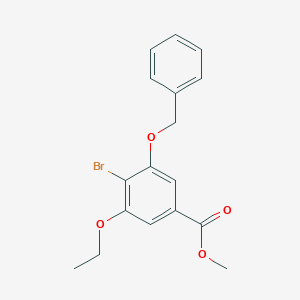
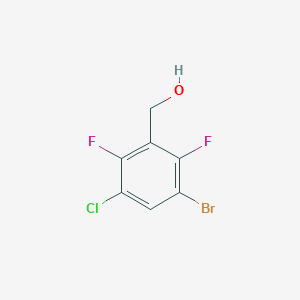

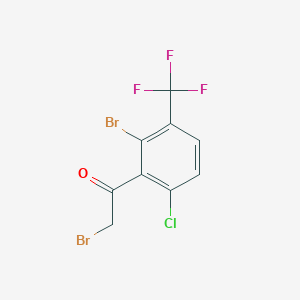

![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

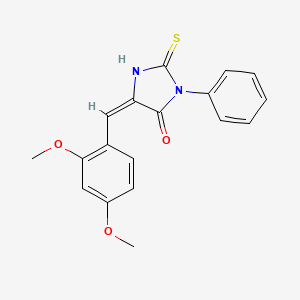
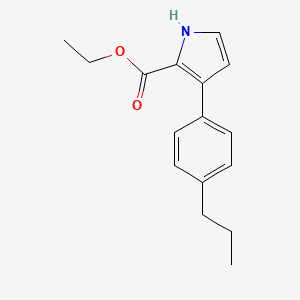

![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
